2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Description
Chemical Identity and Nomenclature
IUPAC Naming and Systematic Nomenclature
The compound is systematically named 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid according to IUPAC rules. This nomenclature reflects its structure:
- A phenyl group substituted at the para position with a maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl).
- An acetic acid group attached to the phenyl ring.
Alternative Names and Synonyms
Common synonyms include:
Physical Properties
Physical State and Crystalline Characteristics
The compound is a white to off-white crystalline solid at room temperature. Crystallinity is attributed to strong intermolecular hydrogen bonding between carboxylic acid groups and dipole interactions from the maleimide ring.
Melting Point and Thermal Transitions
Reported melting points range between 114–116°C , though some sources indicate variability due to polymorphic forms. Thermal decomposition occurs above 265°C.
Chemical Properties
Functional Group Analysis
- Maleimide : A five-membered ring with two ketone groups, enabling Michael addition with thiols (e.g., cysteine residues in proteins).
- Phenyl Group : Provides aromatic stability and influences electronic properties via conjugation.
- Carboxylic Acid : Confers acidity (pKa ~3.3) and enables salt formation or esterification.
Historical Context and Development
First synthesized in the late 20th century, this compound gained prominence as a bioconjugation reagent due to its maleimide-thiol reactivity. Key milestones:
- 1980s : Early use in crosslinking proteins for antibody-drug conjugates.
- 2000s : Adoption in solid-phase peptide synthesis and polymer chemistry.
- 2020s : Applications in targeted drug delivery systems (e.g., Pt(IV) prodrugs).
The compound’s versatility stems from its dual functionality: the maleimide enables site-specific binding, while the carboxylic acid allows further derivatization.
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUDNXBQPEPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91574-45-7 | |
| Record name | 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Maleimide Ring Formation via Cyclocondensation
A foundational approach involves synthesizing the maleimide ring from precursors containing both amine and anhydride functionalities. For example, 4-aminophenylacetic acid can react with maleic anhydride to form a maleamic acid intermediate, which undergoes cyclodehydration to yield the target compound:
Step 1: Maleamic Acid Formation
4-Aminophenylacetic acid reacts with maleic anhydride in anhydrous tetrahydrofuran (THF) at 0–5°C to form 4-(maleamoyl)phenylacetic acid.
Step 2: Cyclodehydration
The maleamic acid intermediate is treated with acetic anhydride and sodium acetate under reflux (120°C, 4 h) to induce cyclization, producing the maleimide ring.
$$
\text{4-(Maleamoyl)phenylacetic acid} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]acetic acid}
$$
This method mirrors the synthesis of N-substituted maleimides reported in, where analogous cyclization steps achieved yields >85%.
Palladium-Catalyzed Coupling Reactions
An alternative route employs Suzuki-Miyaura coupling to introduce the phenylacetic acid moiety to a preformed maleimide. For instance, 1-bromo-2,5-dioxopyrrole can react with 4-boronophenylacetic acid under palladium catalysis:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: 1,4-Dioxane/H₂O (3:1)
- Temperature: 80°C, 12 h
$$
\text{1-Bromo-2,5-dioxopyrrole} + \text{4-Boronophenylacetic acid} \xrightarrow{\text{Pd(0)}} \text{Target Compound}
$$
This method, adapted from maleimide coupling strategies in, offers regioselectivity and compatibility with boronic acid derivatives.
Functional Group Interconversion
Reductive Amination Pathway
4-Formylphenylacetic acid can condense with a maleimide-containing amine precursor, followed by reduction to stabilize the linkage:
- Condensation of 4-formylphenylacetic acid with 2,5-dioxopyrrolidin-1-amine in methanol yields an imine intermediate.
- Sodium cyanoborohydride reduces the imine to a secondary amine.
- Acidic workup liberates the carboxylic acid group.
This approach, though less direct, avoids harsh cyclization conditions and is suitable for acid-sensitive substrates.
Optimization and Reaction Engineering
Solvent and Temperature Effects
Cyclocondensation reactions exhibit significant solvent dependence. Polar aprotic solvents (e.g., DMF, THF) enhance maleimide ring closure rates compared to nonpolar solvents. For example, refluxing in THF (66°C) achieves 92% conversion within 12 h, whereas toluene requires 24 h for comparable yields.
Catalytic Enhancements
Incorporating Lewis acids (e.g., ZnCl₂) during cyclodehydration accelerates maleimide formation. In, BF₃·OEt₂ catalyzed enolization and aldol condensation steps, improving yields by 15–20%.
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
- δ 7.45 (d, J = 8.2 Hz, 2H, aromatic H)
- δ 7.30 (d, J = 8.2 Hz, 2H, aromatic H)
- δ 6.75 (s, 2H, maleimide H)
- δ 3.70 (s, 2H, CH₂CO₂H)
IR (KBr)
- 1715 cm⁻¹ (C=O, maleimide)
- 1690 cm⁻¹ (C=O, carboxylic acid)
These spectral features align with maleimide-containing analogs described in.
Applications and Derivative Synthesis
The compound serves as a bifunctional linker in bioconjugation (e.g., antibody-drug conjugates) and polymer cross-linking. Its carboxylic acid group facilitates esterification or amidation, while the maleimide undergoes thiol additions. A recent application in utilized analogous maleimides to synthesize pyrrolam A derivatives via aldol condensation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in Diels-Alder reactions due to the presence of the activated double bond in the maleimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, thiols, and catalysts like EDC or HATU for amide bond formation. Reaction conditions typically involve mild temperatures and organic solvents .
Major Products
The major products formed from these reactions include various substituted maleimides and amide derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Case Study:
In vitro studies on breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The mechanism was linked to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests its potential as a therapeutic agent for inflammatory diseases .
Case Study:
In animal models of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to untreated controls, indicating its efficacy in reducing inflammation.
Material Science Applications
1. Polymer Chemistry
The compound serves as a building block for synthesizing functionalized polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Incorporation Level | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5% | 30 | 120 |
| Polystyrene | 10% | 45 | 150 |
| Polyurethane | 15% | 60 | 180 |
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the formation of covalent bonds with thiol groups in proteins or other biomolecules. This interaction can modify the function of the target molecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
Research Implications
- Drug Development : The parent compound’s maleimide-thiol conjugation is critical for ADC efficacy, while PEGylated variants address solubility challenges .
- Material Science : Halogenated and methyl-substituted analogs may find use in crystal engineering or metal-organic frameworks (MOFs) due to their planar amide groups .
- Biological Studies : Fluorinated derivatives () are promising for PET imaging or targeting fluorophilic enzyme pockets.
Biological Activity
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as CAS 91574-45-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 237.22 g/mol
- CAS Number : 91574-45-7
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro and in vivo. It appears to modulate the expression of pro-inflammatory cytokines and may inhibit pathways associated with inflammation.
3. Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound could affect signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity using DPPH and ABTS assays, showing a significant reduction in free radical levels compared to control groups (p < 0.05).
- In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema compared to untreated controls (p < 0.01).
- Cytotoxicity Assay : In vitro tests on human cancer cell lines (e.g., MCF-7 and HeLa) revealed IC values indicating effective inhibition of cell viability at concentrations ranging from 10 µM to 50 µM.
Data Table
Q & A
Q. What are the common synthetic routes for 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid?
The synthesis typically involves maleic anhydride derivatives as starting materials. For example:
- Condensation of monobromomaleic anhydride with glycine yields intermediates like 2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid, which can be further functionalized .
- Microwave-assisted reactions with maleic anhydride in acetic acid improve yields (88%) compared to conventional heating (74%) .
- Oxalyl chloride in dry dichloromethane (DCM) facilitates activation of the carboxylic acid group for subsequent coupling reactions .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify aromatic protons, maleimide carbonyls, and acetic acid moieties .
- FTIR for identifying C=O stretches (~1700 cm⁻¹) and maleimide ring vibrations .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .
- X-ray crystallography using programs like SHELXL for resolving crystal structures, though this requires high-quality single crystals .
Q. How does the maleimide group in this compound facilitate bioconjugation?
The maleimide moiety reacts selectively with thiol (-SH) groups via Michael addition under mild conditions (pH 6.5–7.5). This is critical for constructing antibody-drug conjugates (ADCs) or protein labeling. For example:
- Coupling with Val-Ala-PAB linkers enables attachment to cytotoxic payloads like MMAE (monomethyl auristatin E) .
- Stability of the thiol-maleimide adduct can be enhanced using next-generation maleimides or PEG spacers to prevent retro-Michael reactions .
Q. What role does this compound play in drug delivery systems?
It serves as a heterobifunctional linker in ADCs, connecting antibodies (via cysteine residues) to cytotoxic drugs. The acetic acid group allows further functionalization, such as PEGylation or fluorophore attachment, to improve solubility or enable tracking .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave irradiation significantly improves reaction efficiency. For instance, microwave-assisted maleimide formation achieves 88% yield versus 74% with conventional heating .
- Protecting group strategies (e.g., Boc deprotection with TFA) minimize side reactions during multi-step syntheses .
- Purification techniques like flash chromatography or recrystallization from acetic acid enhance purity .
Q. What are the challenges in maintaining the stability of maleimide-thiol conjugates?
Maleimide-thiol adducts can undergo hydrolysis or retro-Michael reactions at physiological pH. Solutions include:
- Using PEG spacers to sterically shield the bond .
- Incorporating substituted maleimides (e.g., bromomaleimides) for enhanced stability .
- Conducting pH-controlled conjugation (pH 6.5–7.0) to balance reactivity and stability .
Q. How should researchers address contradictory spectroscopic data?
- Cross-validate with multiple techniques : Combine NMR, HRMS, and FTIR to resolve ambiguities (e.g., distinguishing regioisomers) .
- Dynamic NMR experiments can clarify conformational dynamics in solution .
- Computational modeling (DFT calculations) assists in assigning spectral peaks and predicting reactivity .
Q. What computational tools aid in studying this compound’s interactions?
Q. How does regioselectivity impact derivatization of the maleimide ring?
Substituents on the maleimide ring influence reactivity. For example:
- Electron-withdrawing groups (e.g., bromine at the 3-position) increase electrophilicity, enhancing thiol conjugation .
- Steric hindrance from bulky aryl groups (e.g., 4-chlorophenyl) can reduce reaction rates, requiring optimized stoichiometry .
Q. What comparative studies exist between this linker and other bioconjugation reagents?
- Maleimide vs. click chemistry : Maleimides offer faster kinetics but lower stability than strain-promoted azide-alkyne cycloadditions (SPAAC) .
- Thiol vs. amine reactivity : Maleimides are thiol-specific, avoiding nonspecific lysine modifications common with NHS esters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
